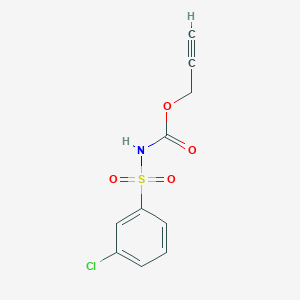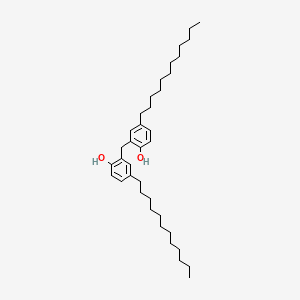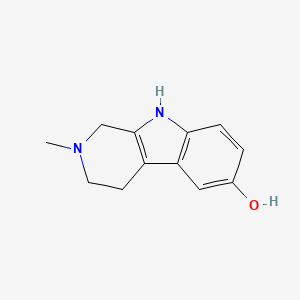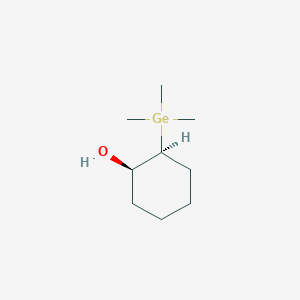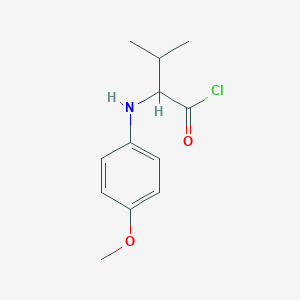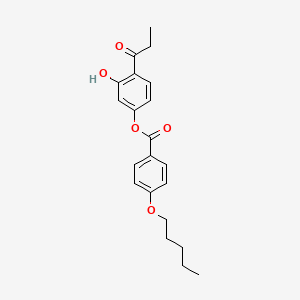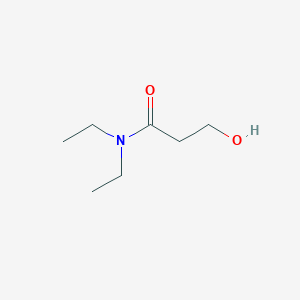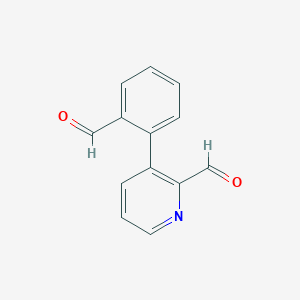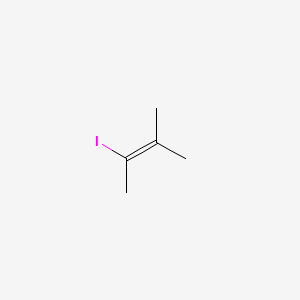
2-Butene, 2-iodo-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 2-iodo-3-methyl- is an organic compound with the molecular formula C5H9I It is an iodinated derivative of 2-butene, characterized by the presence of an iodine atom attached to the second carbon of the butene chain and a methyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butene, 2-iodo-3-methyl- can be synthesized through the iodination of 2-butene. One common method involves the addition of iodine (I2) to 2-butene in the presence of a catalyst or under specific reaction conditions that facilitate the formation of the iodinated product. The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and may be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Butene, 2-iodo-3-methyl- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation or chromatography, may be employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 2-iodo-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted butenes.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methyl-2-butene, in the presence of strong bases like potassium hydroxide (KOH).
Addition Reactions: The double bond in 2-butene, 2-iodo-3-methyl- can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihalides or other addition products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination: Strong bases such as potassium hydroxide (KOH) in alcoholic solvents.
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in non-polar solvents.
Major Products
Substitution: Formation of 2-butene derivatives with different substituents.
Elimination: Formation of 2-methyl-2-butene.
Addition: Formation of dihalides or halogenated alkanes.
Applications De Recherche Scientifique
2-Butene, 2-iodo-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Butene, 2-iodo-3-methyl- involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the butene moiety allows for addition reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
2-Butene, 2-iodo-3-methyl- can be compared with other iodinated alkenes and butenes:
2-Iodo-2-butene: Similar structure but lacks the methyl group at the third carbon.
3-Iodo-2-butene: Iodine atom attached to the third carbon instead of the second.
2-Bromo-3-methyl-2-butene: Bromine atom instead of iodine, leading to different reactivity and properties.
Propriétés
Numéro CAS |
66702-99-6 |
|---|---|
Formule moléculaire |
C5H9I |
Poids moléculaire |
196.03 g/mol |
Nom IUPAC |
2-iodo-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9I/c1-4(2)5(3)6/h1-3H3 |
Clé InChI |
LZJDPXGFTKZILT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


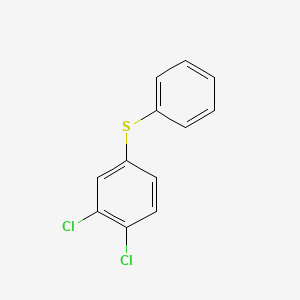
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)

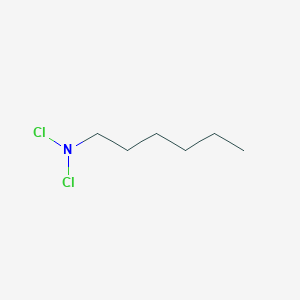
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
